Ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antibacterial Activity
Antibacterial Properties of Quinolone Derivatives : Quinolone derivatives, similar in structure to Ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxylate, have shown significant activities against both Gram-positive and Gram-negative bacteria. A study by Koga et al. (1980) highlighted the synthesis of monosubstituted 1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids and their derivatives, demonstrating their potent antibacterial properties (Koga, Itoh, Murayama, Suzue, & Irikura, 1980).
Synthesis and Evaluation of Fluoroquinolones : Prasad et al. (2017) synthesized new fluoroquinolone analogs, which showed significant antibacterial activities. The research involved synthesizing these compounds under various conditions, including microwave irradiation, and testing their effectiveness against different microorganisms (Prasad, Veranna, Rao, & Darsi, 2017).
Synthesis and Antibacterial Activity of N-Nicotinoyl Derivatives : Sharma and Jain (2008) researched on synthesizing N-nicotinoyl derivatives of fluoroquinolone and evaluated their antibacterial activity. The study found that these compounds exhibited moderate to significant antibacterial properties (Sharma & Jain, 2008).
Photophysical Properties
Role in Excited State Intramolecular Charge Transfer : Cuquerella et al. (2006) studied the photophysical properties of norfloxacin and its derivatives, which are structurally related to Ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxylate. The research focused on understanding how the free carboxylic acid and the nonprotonated piperazinyl group in these compounds affect their behavior in the excited state, which is crucial for their antibacterial action (Cuquerella, Miranda, & Bosca, 2006).
Photonucleophilic Aromatic Substitution in Basic Media : Another study by Cuquerella et al. (2004) explored the photoreaction of 6-fluoroquinolones in aqueous solutions. This research is relevant to understanding the chemical behavior of Ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxylate under various conditions, particularly its reactivity in the presence of light and basic media (Cuquerella, Bosca, & Miranda, 2004).
properties
IUPAC Name |
ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S/c1-2-30-23(27)16-10-12-26(13-11-16)22-19-14-17(24)8-9-20(19)25-15-21(22)31(28,29)18-6-4-3-5-7-18/h3-9,14-16H,2,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGXZPNPKGSLGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.